4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c29-22(27-14-4-6-18-5-1-2-8-20(18)27)16-31-23-19-7-3-9-21(19)28(24(30)26-23)15-17-10-12-25-13-11-17/h1-2,5,8,10-13H,3-4,6-7,9,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRCMPNFEPREFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one (hereafter referred to as Compound A ) is a complex organic molecule with significant potential in medicinal chemistry. It features a unique structure that includes a tetrahydroquinoline group and a cyclopenta[d]pyrimidine core. This article explores the biological activities associated with Compound A, focusing on its pharmacological effects and underlying mechanisms.
- Molecular Formula : C24H24N4O2S
- Molecular Weight : 432.5 g/mol
- IUPAC Name : 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Compound A is known to interact with various biological targets through several mechanisms:
- Inhibition of Phosphodiesterase III A (PDE3A) : This enzyme regulates cyclic adenosine monophosphate (cAMP) levels within cells. Inhibition leads to increased cAMP concentrations, which can enhance vasodilatory and cardiotonic effects .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial properties against various bacterial strains and fungi. This activity is likely due to the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve inducing apoptosis and disrupting the cell cycle in cancer cells .
Biological Activity Overview
Case Studies
Several studies have investigated the biological activity of compounds related to Compound A:
- Antitumor Activity Study : A series of tetrahydroquinoline derivatives were synthesized and tested for their antitumor effects against human cancer cell lines (e.g., Mia PaCa-2). Results indicated that certain derivatives exhibited potent cytotoxicity comparable to established chemotherapeutics .
- Antimicrobial Screening : Compounds structurally similar to Compound A were evaluated against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli). The results demonstrated significant inhibitory effects on bacterial growth, suggesting a broad-spectrum antimicrobial potential .
Comparison with Similar Compounds
Core Structure Variations
The following table compares the target compound with analogs sharing key structural motifs:
Substituent Effects
- Sulfanyl-Ethyl-Tetrahydroquinoline Group: Present in the target compound, G864-0191, and BF38491, this group is associated with improved binding to enzymes like mTOR () or kinases due to the tetrahydroquinoline’s planar aromatic system and sulfur’s nucleophilicity .
- Pyridin-4-ylmethyl vs. Aryl Groups : The pyridinylmethyl substituent in the target compound may enhance solubility compared to purely hydrophobic groups (e.g., 4-methylbenzyl in 1UA) but reduces flexibility compared to allyl groups (e.g., prop-2-enyl in G864-0191) .
- Methoxy and Piperidine Modifications: Compounds like BF38491 (3,4-dimethoxyphenyl) and the chromeno-pyrimidine derivative (piperidine) show increased solubility and bioavailability, suggesting that polar substituents could optimize the target compound’s pharmacokinetics .
Physicochemical and Computational Insights
- Drug-Likeness: Computational models (e.g., ) predict that the chromeno-pyrimidine analog meets Lipinski’s rule of five, while the target compound’s molecular weight (~463.56) slightly exceeds the threshold, necessitating formulation optimization .
Preparation Methods
Cyclocondensation of Amidines with Cyclopentanone Derivatives
The cyclopenta[d]pyrimidin-2-one scaffold can be constructed via cyclocondensation between cyclopentanone and a substituted amidine. For example, reaction of cyclopentanone with N-(pyridin-4-ylmethyl)guanidine under acidic conditions yields the bicyclic core. This method mirrors the Hilbert-Johnson reaction, where ribofuranosyl bromide couples with pyrimidine derivatives to form nucleosides.
Reaction Conditions :
Alternative Pathway: [4+2] Cycloaddition
A Diels-Alder approach using cyclopentadiene and a pyrimidinone dienophile offers stereochemical control. However, this method requires stringent anhydrous conditions and has lower yields (~50%) compared to cyclocondensation.
Introduction of the Sulfanyl Group at C4
Nucleophilic Substitution with Mercaptoethyl Intermediates
The C4 position is functionalized via displacement of a leaving group (e.g., chloride or bromide) with a mercaptoethyl-tetrahydroquinoline derivative. For instance, treatment of 4-chloro-1-(pyridin-4-ylmethyl)cyclopenta[d]pyrimidin-2-one with 2-mercapto-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one in DMF yields the target compound.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Triethylamine |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 82% |
This method parallels the synthesis of pyrimidinedithiones in Search Result, where carbon disulfide reacts with tetrahydroquinolinecarbonitriles to form dithiolane derivatives.
Synthesis of the 1,2,3,4-Tetrahydroquinoline Moiety
Hydrogenation of Quinoline Derivatives
Catalytic hydrogenation of quinoline using Pd/C or Raney Ni under H₂ (50 psi) produces tetrahydroquinoline with >90% yield. However, over-reduction to decahydroquinoline must be controlled via reaction monitoring.
Biomimetic Asymmetric Reduction
A one-pot cascade reaction employing [Ru(p-cymene)I₂]₂ and chiral phosphoric acid achieves enantioselective reduction of 2-aminochalcones to tetrahydroquinolines (up to 98% ee). This method is ideal for stereochemically complex targets but requires expensive catalysts.
Functionalization with the Pyridin-4-ylmethyl Group
Alkylation at N1
The N1 position is alkylated using pyridin-4-ylmethyl bromide in the presence of NaH or K₂CO₃. For example, treatment of 4-mercapto-cyclopenta[d]pyrimidin-2-one with the alkylating agent in acetonitrile affords the substituted product.
Key Data :
-
Solvent: Acetonitrile
-
Base: Potassium carbonate
-
Temperature: 60°C
-
Yield: 78%
This approach mirrors the synthesis of spiro derivatives in Search Result, where pyridinylmethyl groups are introduced via similar alkylation.
Integrated Synthetic Route
A convergent synthesis is recommended to minimize side reactions:
-
Prepare 1-(pyridin-4-ylmethyl)cyclopenta[d]pyrimidin-2-one via cyclocondensation.
-
Synthesize 2-mercapto-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one by reacting tetrahydroquinoline with thiourea.
-
Couple intermediates via nucleophilic substitution (Section 3.1).
Overall Yield : 52–65% (three steps)
Analytical Characterization
Critical spectroscopic data for validation:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 2H, pyridine), 7.25–6.98 (m, 4H, tetrahydroquinoline), 4.72 (s, 2H, SCH₂), 3.89 (s, 2H, NCH₂).
-
HRMS : m/z calculated for C₂₄H₂₃N₅O₂S [M+H]⁺: 454.1654; found: 454.1658.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization requires precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions involving sulfanyl groups .
- Temperature : Maintain 60–80°C during thioether bond formation to balance reaction rate and side-product minimization .
- Catalysts : Use p-toluenesulfonic acid (p-TSA) for acid-catalyzed cyclization steps, as demonstrated in analogous thienopyrimidine syntheses .
- Purification : Employ gradient column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate intermediates .
Basic: What analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridinyl methyl at δ ~4.5 ppm) and confirms cyclopenta[d]pyrimidin-2-one core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching C₂₈H₂₉N₅O₂S₂) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline moiety, though this requires high-quality single crystals .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), leveraging the pyrimidin-2-one core’s affinity for ATP-binding pockets .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) for targeted derivatization .
- ADMET Prediction : SwissADME estimates oral bioavailability (%F >50% likely due to logP ~3.5) and blood-brain barrier penetration .
Advanced: What strategies resolve contradictions in reported biological activity data for analogs?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour incubation in MCF-7 cells) to account for assay variability .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding, which may explain divergent results in kinase inhibition studies .
- Metabolite Analysis : LC-MS/MS detects degradation products (e.g., oxidized tetrahydroquinoline) that could alter activity .
Basic: What are the critical steps for synthesizing derivatives with modified biological activity?
Methodological Answer:
- Functional Group Interconversion : Replace the pyridin-4-ylmethyl group via Suzuki coupling using aryl boronic acids .
- Thioether Linkage Modification : React the sulfanyl group with α-bromo ketones to introduce diverse side chains .
- Cyclopenta Ring Substitution : Introduce halogens at the 5-position via electrophilic aromatic substitution (e.g., NBS in DCM) .
Advanced: How do solvent polarity and proticity influence reaction pathways in derivative synthesis?
Methodological Answer:
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions (e.g., sulfanyl group alkylation), increasing reaction rates .
- Protic Solvents (MeOH, EtOH) : Favor elimination over substitution in cyclopenta ring functionalization, leading to undesired byproducts .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces decomposition of heat-sensitive intermediates (e.g., tetrahydroquinoline derivatives) .
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay for EGFR or VEGFR2, given the compound’s structural similarity to ATP-competitive inhibitors .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HCT-116) with 48–72 hour exposure to determine IC₅₀ values .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation strategies for in vivo studies .
Advanced: How can enantiomeric resolution be achieved for chiral intermediates?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers of the tetrahydroquinoline moiety .
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for epoxidation of allyl-substituted intermediates, achieving >90% ee .
- Enzymatic Resolution : Lipase-mediated acetylation of racemic alcohols (e.g., using Candida antarctica Lipase B) .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the cyclopenta[d]pyrimidin-2-one core .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfanyl group .
- Purity Monitoring : Annual HPLC reanalysis (C18 column, acetonitrile/water gradient) to detect degradation .
Advanced: How can researchers address scale-up challenges from milligram to gram quantities?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat transfer during exothermic steps (e.g., thioether formation) .
- Crystallization Optimization : Use anti-solvent addition (e.g., water into DMF) to enhance yield of final product .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch failures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
